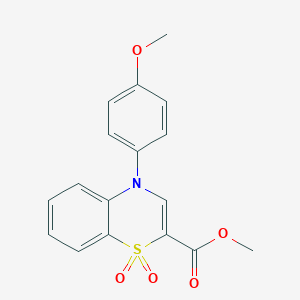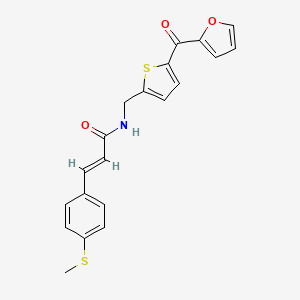![molecular formula C11H17NO B2928446 {4-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 1016496-79-9](/img/structure/B2928446.png)
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a unique chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . This compound is provided by Sigma-Aldrich and Santa Cruz Biotechnology to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “{4-[(Propan-2-yloxy)methyl]phenyl}methanamine” can be represented by the SMILES stringCC(OC1=CC(C)=CC=C1CN)C . This indicates that the compound contains a benzene ring with a methanamine and a propan-2-yloxy group attached to it . Physical And Chemical Properties Analysis
“{4-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a compound with the molecular formula C11H17NO and a molecular weight of 179.26 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Analytical Differentiation and Identification
Liquid Chromatography and Mass Spectral Analysis
The compound "{4-[(Propan-2-yloxy)methyl]phenyl}methanamine" and its derivatives have been analyzed for their structural and spectral properties, distinguishing them from related substances. Studies have developed analytical methods, utilizing liquid chromatography and mass spectrometry, to differentiate these compounds from similar molecular structures, highlighting their unique spectral characteristics and relative retention properties (J. Deruiter, C. Clark, & F. T. Noggle, 1990).
Photocytotoxicity and Cellular Imaging
Iron(III) Complexes for Red Light Photocytotoxicity
Research has explored the photocytotoxic properties of Iron(III) complexes, including derivatives of "{4-[(Propan-2-yloxy)methyl]phenyl}methanamine", for their potential in cellular imaging and as agents for photocytotoxicity under red light. These complexes have shown promising applications in inducing cell death through apoptosis in various cancer cell lines, offering new avenues for cancer treatment and imaging (Uttara Basu et al., 2014).
Antimicrobial Activities
Quinoline Derivatives for Antibacterial and Antifungal Applications
The synthesis and evaluation of quinoline derivatives, related to "{4-[(Propan-2-yloxy)methyl]phenyl}methanamine", have demonstrated significant antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents, showcasing the potential of these compounds in combating pathogenic strains (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Anticancer Leads and SIRT1 Inhibition
Novel Indole-Based Anticancer Agents
A series of novel indole-based derivatives of "{4-[(Propan-2-yloxy)methyl]phenyl}methanamine" have been synthesized and evaluated for their anticancer properties. These compounds have shown potent growth inhibitory actions against human cancer cell lines, with some acting through SIRT1 inhibition. This research opens up new possibilities for treating prostatic hyperplasia and other cancers (Naveen Panathur et al., 2013).
Safety and Hazards
As “{4-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a unique chemical compound, specific safety and hazard information may not be readily available. Sigma-Aldrich provides this compound “as-is” without any representation or warranty . Therefore, it should be handled with care, following standard laboratory safety protocols.
Propriétés
IUPAC Name |
[4-(propan-2-yloxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZJELFPWVQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)


![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)


![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide](/img/structure/B2928381.png)
![N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2928382.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928383.png)
![N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2928384.png)

